

HPLC and LC-MS protocols for (S)-Azelastine separation

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Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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Summary of Analytical Methods for Azelastine

The table below consolidates the core parameters from several validated protocols.

Method Feature	HPLC-UV/DAD for Nasal Mucosa [1]	LC-ESI/MS/MS for Human Plasma [2]	LC-ESI/MS/MS for Plasma (AZ & Metabolite) [3]	Enantioselective LC-MS/MS [4] [5]
Analytes	AZT, Fluticasone, Oxymetazoline	Azelastine	Azelastine, Desmethylazelastine	Azelastine & 3 Metabolite Enantiomers
Stationary Phase	Exsil 100 ODS C18 (250 x 4.6 mm, 5 µm)	YMC Pack Pro C8 (2.0 x 50 mm, 3 µm)	Polar-RP column (50 mm)	Chiralpak AD (amylose tris(3,5-dimethylphenyl-carbamate))
Mobile Phase	Acetonitrile:Water (70:30, v/v)	Acetonitrile: 5mM Ammonium Acetate (70:30, v/v, pH 6.4)	Acetonitrile: 5mM Ammonium Formate (pH 4.5) (65:35, v/v)	<i>n</i> -Hexane with Ethanol or 2-Propanol & Diethylamine

Method Feature	HPLC-UV/DAD for Nasal Mucosa [1]	LC-ESI/MS/MS for Human Plasma [2]	LC-ESI/MS/MS for Plasma (AZ & Metabolite) [3]	Enantioselective LC-MS/MS [4] [5]
Flow Rate	0.7 mL/min	0.25 mL/min	Not Explicitly Stated	Not Explicitly Stated
Detection	DAD, 240 nm	MS/MS, MRM: 382.2 → 112.2 (AZ)	MS/MS, MRM: 382.2 → 112.2 (AZ)	MS/MS
Run Time	10 min	< 2.0 min	~3.5 min	Not Explicitly Stated
Sample Prep	Protein Precipitation (Acetonitrile)	LLE: <i>n</i> -Hexane:2-propanol (97:3, v/v)	LLE: Tert-butyl methyl ether	Liquid-Liquid Extraction
Linear Range	8–125 µg/mL (AZT in tissue)	10–5000 pg/mL	10–1000 pg/mL (for both)	For rat plasma

Detailed Experimental Protocols

Here are the step-by-step procedures for two key methods: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method for plasma.

Protocol 1: Stability-Indicating HPLC-UV Method for Nasal Spray Formulations [1] [6] [7]

This method is robust for analyzing Azelastine in the presence of its degradation products and is suitable for quality control.

- **1. Chromatographic Conditions**

- **Column:** C18 column (e.g., 250 x 4.6 mm, 5 µm).
- **Mobile Phase:** Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer pH 3.1 [8] or 0.1% Trifluoroacetic acid [6]).

- **Elution Mode:** Isocratic or Gradient. An isocratic mixture of **Acetonitrile:Phosphate Buffer (40:60, v/v)** can be used [8].
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at **241 nm** [7] or **239 nm** [6].
 - **Injection Volume:** 10-20 μ L.
 - **Run Time:** ~10-15 minutes.
- **2. Sample Preparation (Nasal Spray)**
 - Accurately weigh an amount of the nasal spray formulation equivalent to about 10 mg of Azelastine HCl.
 - Transfer to a 100 mL volumetric flask.
 - Dilute to volume with a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
 - Filter the solution through a 0.45 μ m membrane filter before injection.
 - **3. Method Validation** The method should be validated for:
 - **Specificity:** No interference from excipients or degradation products.
 - **Linearity:** Typically linear from **50-150%** of the target concentration [6].
 - **Accuracy:** Recovery should be between **90-110%**.
 - **Precision:** %RSD for repeatability should be **< 2.0%**.

Protocol 2: LC-ESI/MS/MS for Azelastine in Human Plasma [2] [3]

This method is designed for high sensitivity and selectivity in pharmacokinetic studies.

- **1. Chromatographic Conditions**
 - **Column:** C8 or Polar-RP column (e.g., 50 x 2.0 mm, 3 μ m).
 - **Mobile Phase:** **Acetonitrile:5mM Ammonium Acetate (70:30, v/v)**. Adjust pH if necessary [2].
 - **Flow Rate:** 0.25 mL/min.
 - **Injection Volume:** 5-10 μ L.
- **2. Mass Spectrometry Conditions**
 - **Ionization:** Electrospray Ionization (ESI), **Positive ion mode**.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:** **m/z 382.2 \rightarrow 112.2** for Azelastine [2] [3].
 - **Source Parameters:** Ion Spray Voltage ~5500 V; Source Temperature ~400°C.

- **3. Sample Preparation (Plasma)**

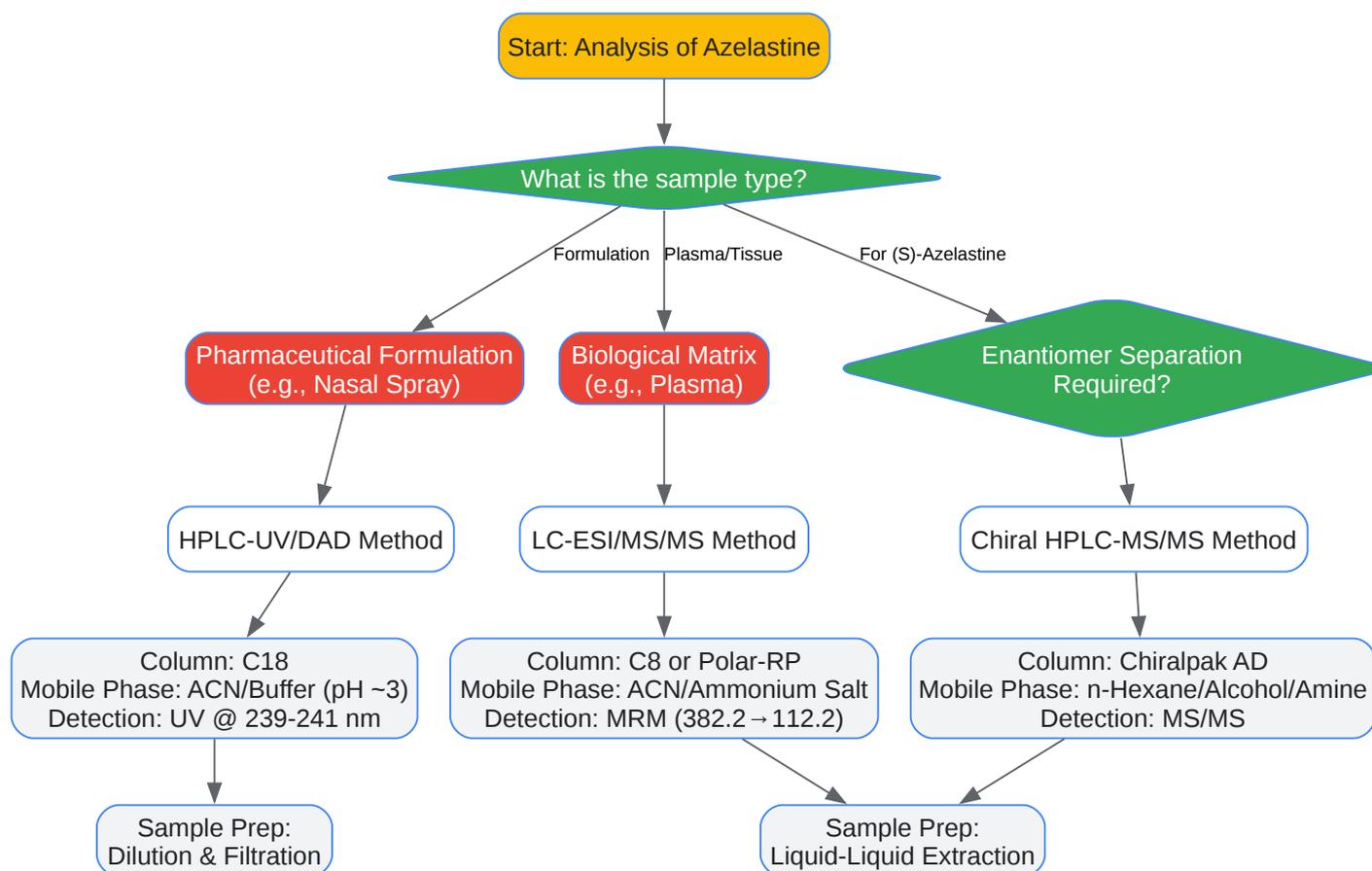
- Pipette **0.5 - 1.0 mL** of human plasma into a glass tube.
- Add the **Internal Standard** (e.g., clomipramine for AZ [2] or deuterated AZ for AZ and its metabolite [3]).
- Add a buffer (e.g., borate buffer, pH 10) to ensure basic conditions.
- Perform **Liquid-Liquid Extraction (LLE)** by adding **5 mL of organic solvent** (e.g., *n*-hexane:2-propanol (97:3) or tert-butyl methyl ether).
- Vortex mix for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
- Transfer the **upper organic layer** to a new tube and **evaporate to dryness** under a gentle nitrogen stream at 40°C.
- **Reconstitute** the dry residue in **150 µL** of the initial mobile phase or a 1:1 mixture of acetonitrile and aqueous buffer.
- Transfer to an autosampler vial for analysis.

Enantioselective Separation Protocol

For the specific separation of **(S)-Azelastine**, the chiral method is most critical.

- **Chiral Stationary Phase:** The most effective column for resolving Azelastine enantiomers is the **Chiralpak AD** (amylose tris(3,5-dimethylphenylcarbamate)) [4] [5] [9].
- **Mobile Phase:** Use a **normal-phase system**. A mixture of *n*-hexane with a polar organic modifier is required. **Ethanol or 2-Propanol**, each containing **0.1% Diethylamine**, has been successfully employed. The percentage of alcohol modifier must be optimized for resolution and run time [4].
- **Detection:** Coupling to **MS/MS** is recommended for the sensitivity and selectivity needed for metabolic studies [4].

The following workflow diagrams the key decision points for selecting and applying these methods.



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Critical Method Notes

- **Glassware Adsorption:** Be aware that Azelastine and its metabolite **Desmethylazelastine can adsorb to glass surfaces**. It is recommended to use **polypropylene containers and vials** during sample preparation and analysis to prevent significant analyte loss [3].
- **Internal Standards:** For LC-MS/MS quantification, use a stable isotope-labeled internal standard (e.g., Azelastine-¹³C, d₃) wherever possible to correct for matrix effects and recovery variations [3].

- **Method Transfer:** The enantioselective method from [4] uses normal-phase conditions, which can require careful handling and optimization when coupled with MS detection.

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